Cas no 1967-27-7 (1-(3-chlorophenyl)urea)

1-(3-Chlorophenyl)urea is a substituted urea derivative characterized by the presence of a chloro group at the meta position of the phenyl ring. This compound is primarily utilized in organic synthesis and pharmaceutical research as a key intermediate for the development of more complex molecules. Its structural features, including the urea moiety and aromatic chlorination, make it valuable for studying structure-activity relationships in medicinal chemistry. The compound exhibits moderate stability under standard conditions and is typically handled as a solid at room temperature. Its reactivity allows for further functionalization, enabling applications in agrochemical and pharmaceutical synthesis. Care should be taken during handling due to potential irritant properties.
1-(3-chlorophenyl)urea structure
1-(3-chlorophenyl)urea structure
Product Name:1-(3-chlorophenyl)urea
CAS No:1967-27-7
MF:C7H7ClN2O
MW:170.59628033638
MDL:MFCD00025416
CID:155267
PubChem ID:16075
Update Time:2025-10-31

1-(3-chlorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(3-chlorophenyl)-
    • (3-chlorophenyl)urea
    • M-CHLOROPHENYLUREA
    • (3-chloro-phenyl)-urea
    • (3-Chlor-phenyl)-harnstoff
    • 1-(3-chlorophenyl)urea
    • 3-CHLOROPHENYLUREA
    • AC1Q4ZVS
    • meta-Chlorophenylurea
    • N-[3-chlorophenyl]urea
    • STK369217
    • SureCN167193
    • Urea, (3-chlorophenyl)-
    • Z166687084
    • NSC41826
    • BAA96727
    • EN300-176931
    • DTXSID90173338
    • BDBM50053600
    • 3-(3-chlorophenyl)urea
    • FT-0633942
    • CHEMBL131289
    • 2-METHYLACETOACETICACID
    • CS-0206434
    • AKOS000144817
    • NSC 41826
    • N-(3-chlorophenyl)urea
    • Urea, N-(3-chlorophenyl)-
    • MFCD00025416
    • BS-25446
    • 1967-27-7
    • PPCUBWWPGYHEJE-UHFFFAOYSA-N
    • NSC-41826
    • Urea, (m-chlorophenyl)-
    • SCHEMBL167193
    • YM6G7RE55S
    • MDL: MFCD00025416
    • Inchi: 1S/C7H7ClN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
    • InChI Key: PPCUBWWPGYHEJE-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)NC(N)=O

Computed Properties

  • Exact Mass: 170.02481
  • Monoisotopic Mass: 170.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12
  • LogP: 2.60390

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1-(3-chlorophenyl)urea Suppliers

Amadis Chemical Company Limited
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(CAS:1967-27-7)1-(3-chlorophenyl)urea
Order Number:A1144287
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:59
Price ($):982.0
Email:sales@amadischem.com

Additional information on 1-(3-chlorophenyl)urea

Recent Advances in the Study of 1-(3-Chlorophenyl)urea (CAS: 1967-27-7) in Chemical Biology and Pharmaceutical Research

1-(3-Chlorophenyl)urea (CAS: 1967-27-7) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This urea derivative is known for its role as an intermediate in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals. Recent studies have explored its mechanisms of action, structural modifications, and therapeutic potential, making it a subject of interest for researchers in the field.

A recent study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 1-(3-chlorophenyl)urea on specific enzyme targets involved in inflammatory pathways. The research demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents, although further optimization is required to enhance its potency and selectivity.

In another study, researchers explored the structural-activity relationship (SAR) of 1-(3-chlorophenyl)urea derivatives to improve their biological efficacy. By introducing various substituents at different positions of the phenyl ring, the team identified several analogs with enhanced binding affinity to target proteins. One such analog, featuring a nitro group at the para position, showed promising activity against a panel of cancer cell lines, highlighting the compound's potential in oncology research.

Beyond its therapeutic applications, 1-(3-chlorophenyl)urea has also been studied for its role in agrochemical research. A 2023 report in Pest Management Science detailed its use as a precursor in the synthesis of herbicidal compounds. The study emphasized its cost-effectiveness and scalability, making it a viable candidate for large-scale agricultural applications. However, environmental impact assessments were recommended to ensure sustainable use.

Looking ahead, the versatility of 1-(3-chlorophenyl)urea continues to inspire interdisciplinary research. Collaborative efforts between chemists, biologists, and pharmacologists are expected to uncover new applications and optimize existing ones. Future studies may focus on its potential in drug delivery systems or as a scaffold for designing multifunctional compounds. As research progresses, this compound is poised to play a pivotal role in advancing both pharmaceutical and agrochemical innovations.

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Amadis Chemical Company Limited
(CAS:1967-27-7)1-(3-chlorophenyl)urea
A1144287
Purity:99%
Quantity:5g
Price ($):982.0
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